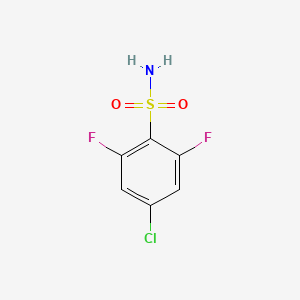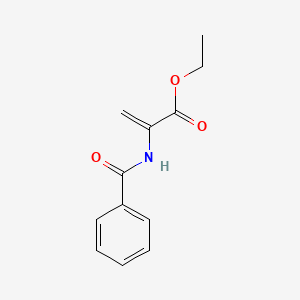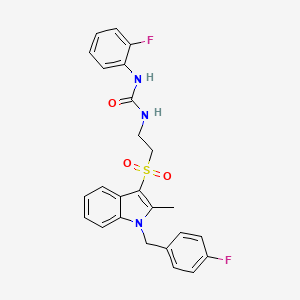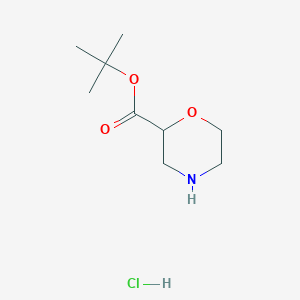
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H18N6OS and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Unexpected Reaction and Mechanism Study
A study by Ledenyova et al. (2018) explores the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea. This reaction involves an ANRORC rearrangement and N-formylation, leading to N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides. The reaction mechanism was thoroughly studied using HPLC/MS, providing insights into the complex chemical behaviors of pyrazole derivatives Ledenyova et al., 2018.
Design and Synthesis of GyrB Inhibitors
Jeankumar et al. (2013) reported the design and synthesis of thiazole-aminopiperidine hybrid analogs as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds, synthesized from aryl thioamides, showed promising activity in in vitro assays, including the Mycobacterium smegmatis GyrB ATPase assay and the Mycobacterium tuberculosis DNA gyrase supercoiling assay. One compound, in particular, demonstrated significant activity across all tests, highlighting the potential of pyrazole derivatives in developing new antituberculosis agents Jeankumar et al., 2013.
Exploration of Heterocyclic Systems
A study by Youssef et al. (2011) focused on the preparation and reactions of 2-Methyl-7-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-arylthiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one. This work explored the transformation of the compound into various heterocyclic systems through reactions with different reagents. The biological activity of the synthesized compounds was evaluated, revealing some with excellent biocidal properties against bacteria and fungi, demonstrating the versatility of pyrazole derivatives in developing new biocides Youssef et al., 2011.
Antibacterial, Antifungal, and Anticancer Evaluation
The synthesis and biological evaluation of N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide by Senthilkumar et al. (2021) represent another facet of pyrazole derivatives' applications. This compound was tested for antibacterial, antifungal, and anticancer activities, showing efficacy against various pathogens and cancer cell lines. Such studies underscore the potential of pyrazole derivatives in medicinal chemistry, particularly in developing new therapeutic agents Senthilkumar et al., 2021.
Nematocidal Activity of Pyrazole Carboxamide Derivatives
Zhao et al. (2017) synthesized a series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives and evaluated their bioactivity. While these compounds displayed weak fungicidal activity, some exhibited significant nematocidal activity against M. incognita, illustrating the potential of pyrazole carboxamides in agricultural applications, particularly as nematocides Zhao et al., 2017.
Eigenschaften
IUPAC Name |
5-methyl-1-phenyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6OS/c1-14-17(12-22-25(14)16-6-3-2-4-7-16)18(26)20-10-8-15-13-27-19(23-15)24-11-5-9-21-24/h2-7,9,11-13H,8,10H2,1H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVJSTPECWXZOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCC3=CSC(=N3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide](/img/structure/B2852261.png)


![1-(2,5-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2852265.png)

![N-(4-{[(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B2852267.png)

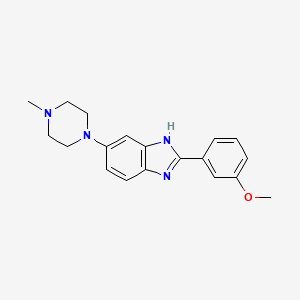
![(2Z)-6-[(2,5-dimethylbenzyl)oxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B2852273.png)
